3-Chloro-3-methylhexane-2,4-dione
Description
3-Chloro-3-methylhexane-2,4-dione is a linear diketone derivative characterized by a six-carbon chain with ketone groups at positions 2 and 4. A chlorine atom and a methyl group are both attached to the third carbon, creating a sterically hindered environment that influences its chemical reactivity and physical properties. This compound is structurally distinct from cyclic or bicyclic diones due to its linear aliphatic backbone, which confers flexibility and unique electronic properties.
Properties
CAS No. |
105949-90-4 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
3-chloro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
InChI Key |
ITBVGGKWVCHDNY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
Canonical SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
Synonyms |
2,4-Hexanedione, 3-chloro-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-3-methylhexane-2,4-dione with key dione-containing compounds, focusing on structural features, reactivity, and applications.
Imidazolidin-2,4-diones (e.g., IM-7 and IM-3)
- Structure : Five-membered heterocyclic rings with two ketone groups and nitrogen atoms at positions 1 and 3. Substituents include aryl (e.g., phenyl) and alkyl groups (e.g., isopropyl) at positions 3 and 5 .
- Imidazolidin-diones exhibit pharmacological activity (e.g., cardiovascular and CNS effects in rats), whereas the target compound’s aliphatic structure may limit direct bioactivity unless further functionalized .
- Synthesis: Imidazolidin-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates, whereas this compound likely requires halogenation of a pre-existing diketone precursor .
Pyran-2,4-dione Derivatives
- Structure: Six-membered oxygen-containing rings with conjugated diketone groups. Derivatives include β-enamino substituents and 1,6-hexylene spacers .
- Key Differences :
- Pyran-diones exhibit polar properties (e.g., dipole moments up to 6.5 D) due to their conjugated systems, whereas the target compound’s aliphatic structure may reduce polarity.
- Intermolecular interactions (e.g., H···H, O···H) dominate pyran-dione crystal packing, while the linear diketone’s steric bulk may favor hydrophobic interactions .
3-Azabicyclo[3.1.0]hexane-2,4-diones
- Structure: Bicyclic systems with nitrogen at position 3. Substituents include 4-aminophenyl and alkyl chains (e.g., butyl, pentyl) .
- Key Differences :
Agricultural Diones (e.g., Procymidone, Vinclozolin)
- Structure : Bicyclic or oxazolidinedione cores with halogenated aryl groups (e.g., 3,5-dichlorophenyl) .
- Key Differences :
- Agricultural diones rely on aromatic chlorine for stability and pesticidal activity, while the aliphatic chlorine in the target compound may confer distinct reactivity (e.g., susceptibility to nucleophilic substitution).
- Procymidone’s bicyclo structure enhances environmental persistence, whereas the linear diketone may degrade more readily .
Data Table: Comparative Analysis of Dione Derivatives
Research Findings and Implications
- Reactivity: The chlorine atom in this compound enhances electrophilicity at the C3 position, making it prone to nucleophilic substitution or elimination reactions—a feature less pronounced in cyclic diones with electron-withdrawing aryl groups .
- Biological Potential: While imidazolidin-diones and bicyclic aromatase inhibitors demonstrate bioactivity, the target compound’s linear structure may require derivatization (e.g., cyclization or aryl substitution) to achieve similar efficacy .
- Synthetic Utility : The steric hindrance from the 3-methyl group could complicate reactions but may also direct regioselectivity in multi-step syntheses, analogous to the role of substituents in pyran-dione crystallization .
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